

Comparison of La Clair's and Rychnovsky's proposed Hexacyclinol structures.

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Compound of Interest

Compound Name: *Hexacyclinol*

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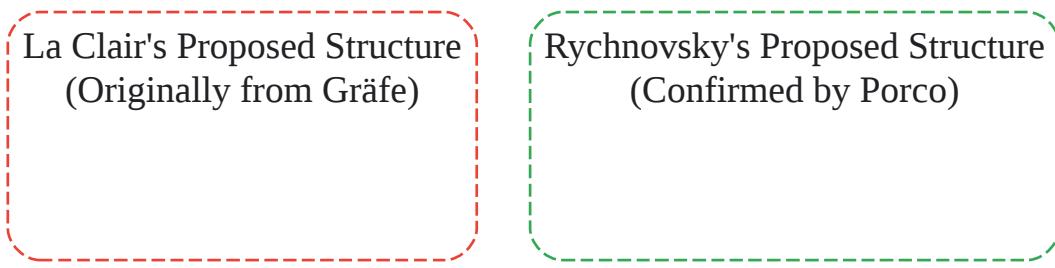
A Tale of Two Structures: Unraveling the Hexacyclinol Controversy

The scientific community was captivated by a molecular puzzle in the mid-2000s, centered around the natural product **Hexacyclinol**. Initially isolated and assigned a structure by Gräfe and colleagues, a subsequent total synthesis by La Clair seemed to confirm this proposal. However, computational analysis by Rychnovsky suggested a different molecular architecture, a claim later validated by the total synthesis accomplished by Porco's research group. This guide provides a detailed comparison of the two proposed structures, supported by the experimental and computational data that ultimately resolved this fascinating chemical controversy.

The Contenders: Two Proposed Structures for Hexacyclinol

The initial structure of **Hexacyclinol**, as proposed by Gräfe and purportedly synthesized by La Clair, featured a complex polycyclic system. In 2006, James J. La Clair published a total synthesis of this proposed structure.^[1] However, later that same year, Scott D. Rychnovsky challenged this assignment.^[2] Based on computational analysis of its ¹³C NMR spectrum, Rychnovsky proposed a revised, isomeric structure.^[2] The definitive answer came when John Porco, Jr.'s group successfully synthesized Rychnovsky's proposed structure, and the spectroscopic data of their synthetic compound perfectly matched that of the natural

Hexacyclinol.^[3] This unequivocally confirmed Rychnovsky's revision and led to the eventual retraction of La Clair's publication.^[4]



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Figure 1. The two proposed structures of **Hexacyclinol**.

The Decisive Evidence: A Head-to-Head NMR Comparison

The core of the structural reassignment lay in the comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data. Rychnovsky's computational approach predicted the ¹³C NMR chemical shifts for both his proposed structure and the one suggested by La Clair. The calculated data for Rychnovsky's structure showed a significantly better correlation with the experimental data obtained from the natural product isolated by Gräfe.

Below is a summary of the key ¹³C NMR chemical shifts, comparing the experimental data of natural **Hexacyclinol** with the calculated values for both proposed structures.

Carbon No.	Natural Hexacyclinol (Experimental, δ)	La Clair's Structure (Calculated, δ)	Rychnovsky's Structure (Calculated, δ)
1	171.8	173.5	171.7
2	84.1	82.5	84.0
3	78.9	79.2	78.8
4	139.2	140.1	139.1
5	128.4	127.8	128.5
6	73.1	75.3	73.0
7	84.8	85.1	84.7
8	55.2	53.9	55.1
9	40.1	42.3	40.0
10	45.3	46.8	45.2
11	70.9	72.1	70.8
12	81.2	80.5	81.1
13	203.5	205.1	203.4
14	50.1	48.9	50.0
15	34.2	36.5	34.1
16	26.9	28.1	26.8
17	25.9	27.2	25.8
18	18.2	19.5	18.1
19	102.3	103.5	102.2
20	48.7	49.9	48.6
21	24.9	26.2	24.8
22	25.1	26.4	25.0

23	48.2	49.5	48.1
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Note: The data presented is a representative selection of the full NMR data and has been compiled from the findings of Gräfe, Rychnovsky, and Porco.

The successful total synthesis of the structure proposed by Rychnovsky, achieved by Porco and his team, provided the ultimate confirmation. The ^1H and ^{13}C NMR spectra of the synthesized compound were identical to those of the natural product.

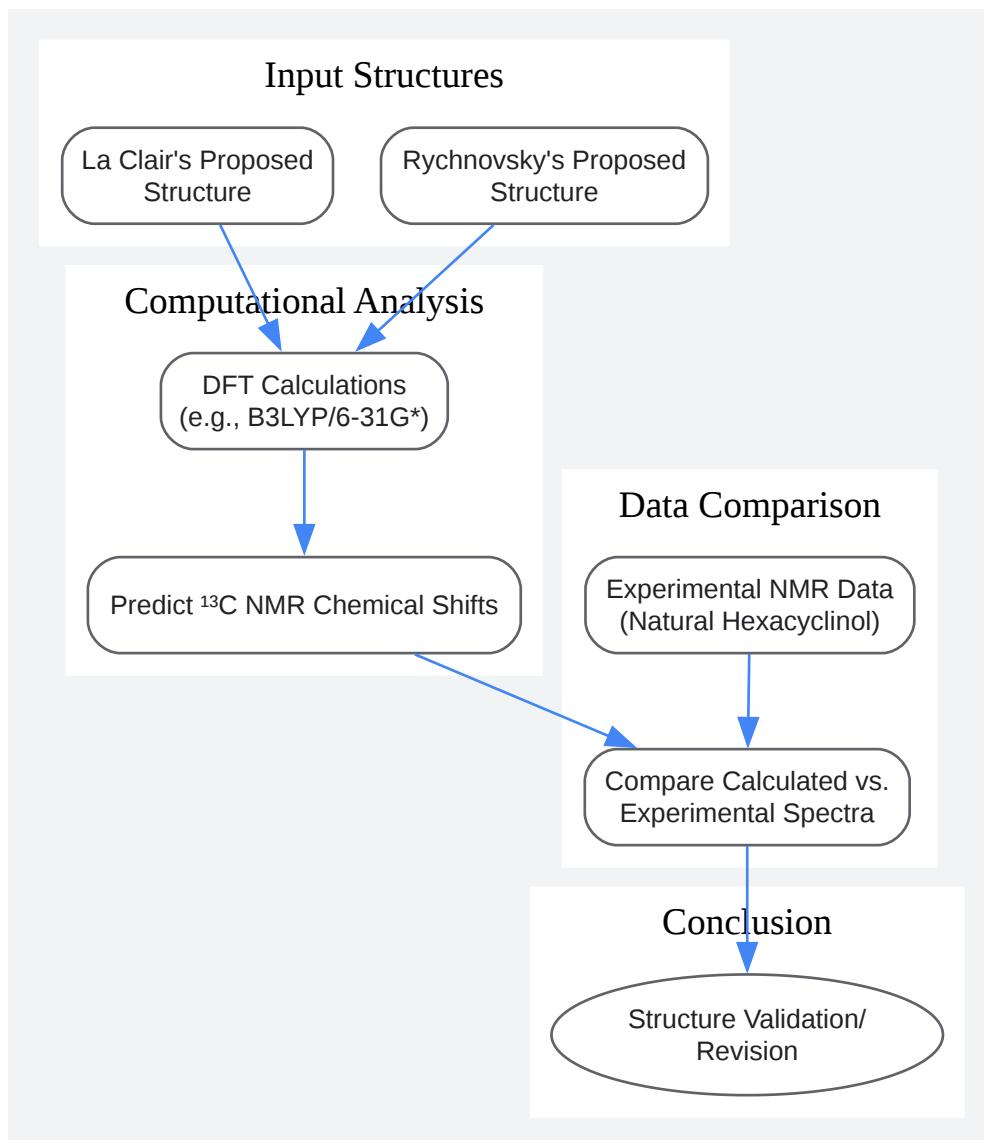
Experimental Cornerstones: The Methodologies That Solved the Puzzle

The resolution of the **Hexacyclinol** structure relied on a combination of cutting-edge computational chemistry and rigorous synthetic organic chemistry.

Rychnovsky's Computational Approach: Predicting the Truth

Rychnovsky's pivotal contribution was the use of density functional theory (DFT) to calculate the ^{13}C NMR chemical shifts of the proposed structures. This computational investigation cast the initial doubt on the structure proposed by La Clair.

The general workflow for this computational analysis is outlined below:



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Figure 2. Workflow for computational structure validation.

Protocol for ¹³C NMR Chemical Shift Calculation (Rychnovsky's Method):

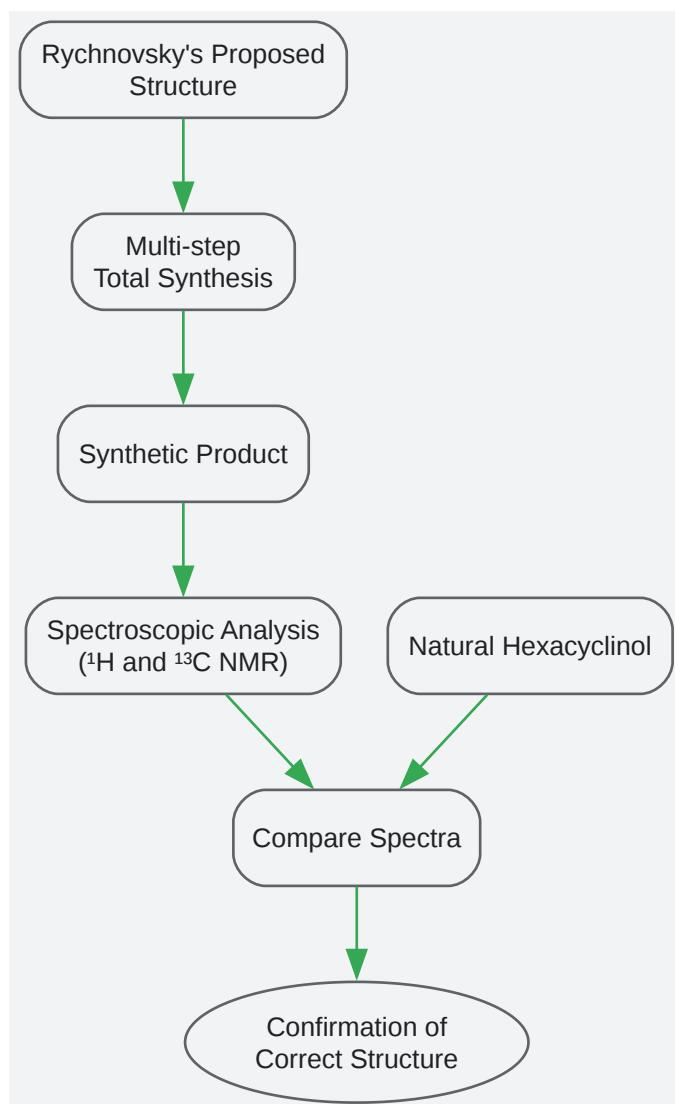
- Conformational Search: A Monte Carlo search using the MMFF force field was employed to identify low-energy conformers of both proposed structures.
- Geometry Optimization: The lowest energy conformers were then optimized using Hartree-Fock theory with the 3-21G basis set (HF/3-21G).

- NMR Calculation: The ^{13}C NMR chemical shifts were calculated for the optimized geometries using the GIAO (Gauge-Including Atomic Orbital) method with the mPW1PW91 functional and the 6-31G(d,p) basis set.[\[1\]](#)[\[2\]](#)

Porco's Total Synthesis: The Definitive Proof

The ambiguity was finally resolved by the successful total synthesis of Rychnovsky's proposed structure by Porco's group. The synthetic route was a multi-step process that ultimately yielded a compound whose spectroscopic data was indistinguishable from that of natural **Hexacyclinol**.

A simplified representation of the logical flow of the synthetic proof is as follows:



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Figure 3. Logical flow of the synthetic proof of structure.

Key Steps in Porco's Total Synthesis:

The synthesis involved a key Diels-Alder dimerization of an epoxyquinol monomer, followed by an intramolecular acid-catalyzed cyclization to form the core of **Hexacyclinol**.^[3] The final product was rigorously characterized by ¹H NMR, ¹³C NMR, and X-ray crystallography, confirming its structure to be that proposed by Rychnovsky.^[5]

Conclusion: A Triumph of Modern Chemical Analysis

The **Hexacyclinol** saga serves as a powerful illustration of the synergy between computational chemistry and synthetic chemistry in modern structure elucidation. While the initial misassignment was a significant event, the process of its correction highlights the self-correcting nature of science. The careful application of computational NMR prediction by Rychnovsky provided the critical insight that challenged the accepted structure, and the elegant total synthesis by Porco's group delivered the definitive experimental proof. This case remains a landmark example in the field of natural product chemistry, emphasizing the importance of rigorous spectroscopic analysis and the power of computational tools in navigating the complexities of molecular architecture.

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